molecular formula C17H18N4O3S2 B12128027 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B12128027
M. Wt: 390.5 g/mol
InChI Key: SHEMPSWVTZLSHN-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide is a complex organic compound with a molecular formula of C17H18N4O3S2. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide

InChI

InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)12-8-9-13-15(11-12)25-17(19-13)20-16(22)14-7-5-6-10-18-14/h5-11H,3-4H2,1-2H3,(H,19,20,22)

InChI Key

SHEMPSWVTZLSHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

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